5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2,4,6-trichloropyrimidine with 5-methylthiophene-2-amine under basic conditions to replace the chlorine atoms with the thiophene group. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methyl groups.
Scientific Research Applications
5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar pyrimidine core but lacks the thiophene ring.
5-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrimidine core.
2,4-Dimethyl-5-(2-thienyl)pyrimidine: Similar structure but different substitution pattern on the pyrimidine ring.
Uniqueness
5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine is unique due to the specific combination of the pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H13N3S/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
AJWHWOAQWTXEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=C(C(=N2)N)C)C |
Origin of Product |
United States |
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